molecular formula C19H17N5O2S2 B2754967 N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-62-5

N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2754967
CAS No.: 868966-62-5
M. Wt: 411.5
InChI Key: HRJIFSMEOWVRFF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl acetamide linkage (N-(4-ethoxyphenyl)-2-sulfanylacetamide). Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., condensation of hydrazine derivatives with carbon disulfide or thiol-containing intermediates) .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-2-26-14-7-5-13(6-8-14)20-17(25)12-28-18-10-9-16-21-22-19(24(16)23-18)15-4-3-11-27-15/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJIFSMEOWVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a triazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial properties. The compound's structural components may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds containing the triazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Triazolo-thiadiazole derivativeStaphylococcus aureus0.125
Triazolo-thiadiazole derivativeEscherichia coli0.25
Triazolo-thiadiazole derivativePseudomonas aeruginosa0.5

These findings suggest that modifications in the side chains of triazole derivatives can lead to enhanced antibacterial activity.

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of similar triazole compounds on human cancer cell lines demonstrated IC50 values in the micromolar range, indicating significant anticancer activity. The presence of the thiophene group may play a crucial role in enhancing these effects by interacting with cellular targets.

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The triazole ring can act as a chelator for metal ions in enzyme active sites.
  • Receptor Modulation: The ethoxyphenyl group may facilitate binding to various receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Triazolopyridazine Derivatives

Compound Name R3 (Triazolopyridazine) R6 (Acetamide) Molecular Weight Key Activity
Target Compound Thiophen-2-yl 4-Ethoxyphenyl ~460.5* Potential Lin28 inhibition
C1632 Methyl 3-Methylphenyl 349.4 Lin28 inhibition, differentiation
894037-84-4 4-Chlorophenyl Unsubstituted phenyl 377.8 Undisclosed
894049-45-7 4-Methoxyphenyl Unsubstituted phenyl 373.4 Undisclosed

*Estimated based on structural similarity.

Table 2. Pharmacological Profiles

Compound Name Target IC50 (Lin28) Solubility (LogP) Key Reference
Target Compound Hypothetical Lin28 Pending ~3.2* -
C1632 Lin28A/B <1 µM 2.8
C4019 () Undisclosed N/A 4.1

*Predicted using computational models.

Research Findings and Mechanistic Insights

  • C1632’s Mechanism : Blocks Lin28–let-7 interaction, restoring tumor suppressor miRNA activity . The target compound’s thiophene group may enhance hydrophobic interactions with Lin28’s zinc-knuckle domain.
  • Ethoxyphenyl vs. Halogenated Groups : Ethoxy substituents balance lipophilicity and metabolic stability better than halogens, reducing toxicity risks .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

The synthesis of triazolopyridazine derivatives like this compound typically involves cyclization of hydrazine derivatives with aldehydes, followed by sulfanylacetamide coupling. Critical factors include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), solvent choice (DMF or THF for polar intermediates), and reaction time (12–24 hours for complete conversion) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
  • Intermediate characterization : Use NMR and LC-MS to confirm structural integrity at each step .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is required:

  • 1H/13C NMR : To confirm the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH2CH3), thiophene (δ 6.8–7.2 ppm), and sulfanylacetamide moieties (δ 3.8–4.1 ppm for -S-CH2-) .
  • High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ expected for C22H20N6O2S2) .
  • IR spectroscopy : Confirm carbonyl (1650–1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

Q. How is the compound’s solubility optimized for in vitro assays?

Solubility challenges arise from its hydrophobic thiophene and triazolopyridazine groups. Strategies include:

  • Co-solvents : DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Micellar systems : Use of β-cyclodextrin or Tween-80 to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

SAR studies focus on modifying substituents:

  • Thiophene substitution : Replacing the thiophen-2-yl group with furan or pyridine alters receptor binding (e.g., kinase inhibition) .
  • Ethoxyphenyl optimization : Introducing electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhances metabolic stability .
  • Sulfanyl linker : Replacing -S- with -SO2- or -CH2- affects bioavailability and target engagement .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic limitations. Solutions include:

  • Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., cytochrome P450 oxidation of the ethoxy group) .
  • Formulation adjustments : Liposomal encapsulation or PEGylation to prolong half-life .
  • Dosing regimens : Twice-daily administration in rodent models to maintain therapeutic plasma levels .

Q. How can computational modeling predict off-target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to non-target proteins:

  • Target prioritization : Screen against kinases (e.g., EGFR, VEGFR2) due to triazolopyridazine’s ATP-mimetic properties .
  • Toxicity prediction : Use QSAR models to flag potential hERG channel inhibition (linked to cardiotoxicity) .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

Variability may stem from genetic differences (e.g., p53 status) or assay conditions. Mitigation steps:

  • Standardize assays : Use identical passage numbers, serum concentrations, and incubation times .
  • Mechanistic follow-up : Measure apoptosis (Annexin V) vs. necrosis (LDH release) to clarify mode of action .

Q. Why do HPLC purity results differ from NMR integration values?

Common causes include:

  • Co-eluting impurities : Use orthogonal methods (e.g., UPLC-MS) for detection .
  • Residual solvents : Dry samples under high vacuum before NMR analysis .

Methodological Guidance

Q. What in vivo models are suitable for evaluating antitumor activity?

Prioritize models reflecting human disease:

  • Xenografts : Nude mice with triple-negative breast cancer (MDA-MB-231) or colorectal carcinoma (HCT-116) .
  • Dosing : 10–50 mg/kg intraperitoneal, 5 days/week, with tumor volume monitoring via caliper or bioluminescence .

Q. How to validate target engagement in cellular assays?

Use a multi-modal approach:

  • Cellular thermal shift assay (CETSA) : Confirm binding to the intended target protein .
  • Knockdown/rescue experiments : siRNA-mediated target silencing to verify dependency .

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